Cas no 2228175-08-2 (2-1-(3,4-dimethylphenyl)cyclobutylethan-1-amine)
2-1-(3,4-dimethylphenyl)cyclobutylethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-1-(3,4-dimethylphenyl)cyclobutylethan-1-amine
- 2-[1-(3,4-dimethylphenyl)cyclobutyl]ethan-1-amine
- 2228175-08-2
- EN300-1766802
-
- Inchi: 1S/C14H21N/c1-11-4-5-13(10-12(11)2)14(8-9-15)6-3-7-14/h4-5,10H,3,6-9,15H2,1-2H3
- InChI Key: GDAHWBZAVWMGIH-UHFFFAOYSA-N
- SMILES: NCCC1(C2C=CC(C)=C(C)C=2)CCC1
Computed Properties
- Exact Mass: 203.167399674g/mol
- Monoisotopic Mass: 203.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 26Ų
2-1-(3,4-dimethylphenyl)cyclobutylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1766802-0.05g |
2-[1-(3,4-dimethylphenyl)cyclobutyl]ethan-1-amine |
2228175-08-2 | 0.05g |
$1129.0 | 2023-09-20 | ||
| Enamine | EN300-1766802-0.1g |
2-[1-(3,4-dimethylphenyl)cyclobutyl]ethan-1-amine |
2228175-08-2 | 0.1g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1766802-0.25g |
2-[1-(3,4-dimethylphenyl)cyclobutyl]ethan-1-amine |
2228175-08-2 | 0.25g |
$1235.0 | 2023-09-20 | ||
| Enamine | EN300-1766802-0.5g |
2-[1-(3,4-dimethylphenyl)cyclobutyl]ethan-1-amine |
2228175-08-2 | 0.5g |
$1289.0 | 2023-09-20 | ||
| Enamine | EN300-1766802-1.0g |
2-[1-(3,4-dimethylphenyl)cyclobutyl]ethan-1-amine |
2228175-08-2 | 1g |
$1343.0 | 2023-06-03 | ||
| Enamine | EN300-1766802-2.5g |
2-[1-(3,4-dimethylphenyl)cyclobutyl]ethan-1-amine |
2228175-08-2 | 2.5g |
$2631.0 | 2023-09-20 | ||
| Enamine | EN300-1766802-5.0g |
2-[1-(3,4-dimethylphenyl)cyclobutyl]ethan-1-amine |
2228175-08-2 | 5g |
$3894.0 | 2023-06-03 | ||
| Enamine | EN300-1766802-10.0g |
2-[1-(3,4-dimethylphenyl)cyclobutyl]ethan-1-amine |
2228175-08-2 | 10g |
$5774.0 | 2023-06-03 | ||
| Enamine | EN300-1766802-1g |
2-[1-(3,4-dimethylphenyl)cyclobutyl]ethan-1-amine |
2228175-08-2 | 1g |
$1343.0 | 2023-09-20 | ||
| Enamine | EN300-1766802-5g |
2-[1-(3,4-dimethylphenyl)cyclobutyl]ethan-1-amine |
2228175-08-2 | 5g |
$3894.0 | 2023-09-20 |
2-1-(3,4-dimethylphenyl)cyclobutylethan-1-amine Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 2-1-(3,4-dimethylphenyl)cyclobutylethan-1-amine
Introduction to 2-1-(3,4-dimethylphenyl)cyclobutylethan-1-amine (CAS No. 2228175-08-2)
2-1-(3,4-dimethylphenyl)cyclobutylethan-1-amine, identified by the CAS number 2228175-08-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclobutyl core substituted with a phenyl group and an amine functional group. The structural features of this molecule make it a promising candidate for further exploration in drug discovery, particularly in the development of novel therapeutic agents.
The molecular structure of 2-1-(3,4-dimethylphenyl)cyclobutylethan-1-amine consists of a cyclobutane ring fused with a phenyl ring that is further substituted with two methyl groups at the 3 and 4 positions. This particular arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in the design of bioactive compounds. The presence of the amine group at the ethan-1 position provides a site for further chemical modification, enabling the synthesis of derivatives with tailored pharmacological properties.
In recent years, there has been growing interest in exploring the potential of cycloalkyl-substituted aromatic compounds in medicinal chemistry. The cyclobutyl moiety, in particular, has been shown to enhance binding affinity and selectivity in various biological targets. This structural motif has been successfully incorporated into several drug candidates that are currently undergoing preclinical or clinical evaluation. The compound 2-1-(3,4-dimethylphenyl)cyclobutylethan-1-amine represents an important addition to this growing library of molecules.
One of the most compelling aspects of 2-1-(3,4-dimethylphenyl)cyclobutylethan-1-amine is its potential as a scaffold for developing new therapeutic agents. The combination of the cyclobutyl ring and the phenyl group provides a versatile platform for designing molecules that can interact with biological targets in a specific manner. For instance, studies have suggested that this type of structure may have utility in the treatment of neurological disorders, where precise modulation of receptor activity is crucial.
Recent research has highlighted the importance of understanding the structural determinants that govern molecular recognition processes. The steric and electronic properties of 2-1-(3,4-dimethylphenyl)cyclobutylethan-1-amine make it an attractive candidate for further investigation. Computational studies have been employed to model the interactions between this compound and various biological targets, providing insights into its potential pharmacological activity. These studies have revealed that the compound exhibits promising binding characteristics with certain enzymes and receptors involved in disease pathways.
The synthesis of 2-1-(3,4-dimethylphenyl)cyclobutylethan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the complex framework of this molecule. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in achieving the desired connectivity between the cyclobutyl and phenyl moieties. Additionally, protective group strategies have been utilized to safeguard sensitive functional groups during synthesis.
The pharmacological profile of 2-1-(3,4-dimethylphenyl)cyclobutylethan-1-amine is still under investigation, but preliminary data suggest that it may possess interesting biological activities. In vitro assays have shown that this compound interacts with several key targets relevant to human health. For example, it has demonstrated binding affinity to certain ion channels and G protein-coupled receptors (GPCRs), which are implicated in various physiological processes. These findings underscore the potential therapeutic relevance of this molecule.
One area where 2-1-(3,4-dimethylphenyl)cyclobutylethan-1-amine shows particular promise is in the development of treatments for neurological disorders. Neurological conditions often involve complex pathophysiological mechanisms that require targeted intervention. The unique structural features of this compound make it a suitable candidate for modulating neuronal activity. Preclinical studies are currently underway to evaluate its efficacy and safety profile in animal models of neurological diseases.
The chemical diversity exhibited by 2-1-(3,4-dimethylphenyl)cyclobutylethan-1-amine also opens up possibilities for generating novel derivatives with enhanced pharmacological properties. By modifying specific functional groups within the molecule, researchers can fine-tune its biological activity and selectivity. This approach aligns with contemporary trends in drug discovery, where structure-based design plays a pivotal role in optimizing lead compounds.
In conclusion,2 - 1 - ( 3 , 4 - dimethylphenyl ) cyc lob ut yle than - 1 - am ine ( CAS No . 2228175 - 08 - 2 ) represents a significant advancement in pharmaceutical chemistry . Its unique structural features , coupled with promising preliminary data , make it a valuable asset in ongoing drug discovery efforts . Further research is warranted to fully elucidate its therapeutic potential and explore its applications in human health . p >
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